molecular formula C7H3Cl2N3O B11786782 2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one

2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one

Cat. No.: B11786782
M. Wt: 216.02 g/mol
InChI Key: PHURMYVVRYDPJD-UHFFFAOYSA-N
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Description

2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one is a heterocyclic compound that belongs to the pyridazine family It is characterized by a fused ring structure containing nitrogen atoms and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloropyridine with hydrazine derivatives, followed by cyclization to form the pyridazinone ring . The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5,8-Dichloropyrido[2,3-d]pyridazine
  • 3,6-Dichloropyridazine
  • Pyridazine Derivatives

Uniqueness

2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Biological Activity

2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological potential.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyridine derivatives with various reagents to yield the desired product. The compound can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. In a study comparing several synthesized derivatives, compounds showed varying degrees of efficacy in the Maximal Electroshock (MES) test and the subcutaneous PTZ method. Notably:

  • Compounds 5a and 5b displayed 100% inhibition of hind limb tonic extensor (HLTE) during the MES method.
  • Other compounds such as 5g and 5c showed protection rates of 72.2% and 57.4% , respectively, against PTZ-induced seizures.

The results are summarized in Table 1 below:

CompoundMES Inhibition (%)PTZ Protection (%)
5a10057.4
5b10047.7
5g98.972.2
5c73.0-
Phenytoin100-

Anti-inflammatory Activity

In addition to anticonvulsant effects, these compounds have also been evaluated for anti-inflammatory properties. The study assessed their ability to inhibit protein denaturation induced by heat:

  • Compound 5b showed an impressive 89.33% inhibition rate.
  • Other compounds such as 5e and 5f exhibited inhibition rates around 80% .

This data is summarized in Table 2:

CompoundInhibition of Protein Denaturation (%)
5b89.33
5c88.77
5e81.40
5f80.74

The biological activity of these compounds may be attributed to their ability to interact with specific molecular targets within the body. For instance, some studies have suggested that pyrido[2,3-d]pyridazine derivatives may act as inhibitors of certain enzymes involved in neurotransmitter regulation or inflammatory pathways.

Case Studies

A notable case study involved the evaluation of a derivative in a rodent model for epilepsy. The compound was administered at varying doses, demonstrating a dose-dependent response in seizure reduction compared to controls treated with standard anticonvulsants like phenytoin.

Properties

Molecular Formula

C7H3Cl2N3O

Molecular Weight

216.02 g/mol

IUPAC Name

2,3-dichloro-6H-pyrido[2,3-d]pyridazin-5-one

InChI

InChI=1S/C7H3Cl2N3O/c8-4-1-3-5(11-6(4)9)2-10-12-7(3)13/h1-2H,(H,12,13)

InChI Key

PHURMYVVRYDPJD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=C1Cl)Cl)C=NNC2=O

Origin of Product

United States

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